A Technical Guide to Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate: Structure, Properties, and Synthesis
A Technical Guide to Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate, a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The imidazole scaffold is a cornerstone in pharmacology, forming the structural basis for a multitude of drugs with diverse therapeutic applications.[1][2][3] This document delineates the molecular structure and physicochemical properties of the title compound, including its molecular formula (C₆H₆I₂N₂O₂) and a calculated molecular weight of approximately 391.93 g/mol . Furthermore, a detailed, mechanistically-grounded synthetic protocol is proposed, leveraging established methodologies for the iodination and N-alkylation of imidazole cores.[4][5] By presenting this molecule's structural attributes and a robust pathway for its synthesis, this guide aims to equip researchers with the foundational knowledge to explore its potential as a versatile building block in the development of novel therapeutic agents.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[2] Its prevalence in nature and its unique chemical properties have made it a "privileged scaffold" in drug design.
The therapeutic versatility of imidazole derivatives is extensive, with established applications as:
-
Antifungal Agents: (e.g., Miconazole, Clotrimazole)[6]
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Antibacterial and Antiprotozoal Agents: (e.g., Metronidazole)
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Antihypertensive Agents: (e.g., Losartan)[6]
-
Anti-inflammatory Drugs: [3]
The imidazole ring's utility stems from its ability to participate in hydrogen bonding (acting as both a donor and acceptor) and coordinate with metal ions, enabling it to interact with a wide array of biological targets.[6] The introduction of substituents, such as the di-iodo and methyl acetate moieties in the title compound, allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a highly adaptable platform for drug development.
Molecular Structure and Physicochemical Properties
Molecular Structure
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate consists of a central 1H-imidazole ring. The carbon atoms at positions 4 and 5 are substituted with iodine atoms. A methyl acetate group (-CH₂COOCH₃) is attached to the nitrogen atom at position 1 of the heterocyclic ring. This N-alkylation precludes the tautomerism often seen in N-unsubstituted imidazoles.
Visualization of Molecular Structure
Caption: Molecular structure of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Source/Method |
| IUPAC Name | methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate | Nomenclature |
| Molecular Formula | C₆H₆I₂N₂O₂ | Calculation |
| Molecular Weight | 391.93 g/mol | Calculation |
| CAS Number | Not assigned | Database |
| Appearance | Expected to be a white to off-white solid | Inference |
| Hydrogen Bond Donors | 0 | Calculation |
| Hydrogen Bond Acceptors | 4 | Calculation |
| Rotatable Bonds | 3 | Calculation |
Synthesis and Mechanistic Rationale
The synthesis of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate can be logically approached through a two-step process: the initial di-iodination of the imidazole core followed by a selective N-alkylation.
Retrosynthetic Workflow
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
This protocol is a synthesis of established methods for analogous transformations.[7][4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4,5-diiodo-1H-imidazole [7]
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Reaction Setup: To a solution of 1H-imidazole (1.0 eq) in an appropriate solvent (e.g., water or methanol), add a base such as sodium hydroxide (NaOH, 2.2 eq). Cool the mixture in an ice bath to 0-5 °C.
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Iodination: Slowly add a solution of iodine (I₂, 2.1 eq) in the same solvent to the cooled imidazole solution over 1-2 hours, maintaining the temperature below 10 °C.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-diiodo-1H-imidazole.
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Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure intermediate. The molecular weight of this intermediate is approximately 319.87 g/mol .[8]
Step 2: N-Alkylation to Synthesize Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate [4][5]
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Reaction Setup: Suspend the purified 4,5-diiodo-1H-imidazole (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
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Alkylation: Add methyl bromoacetate or methyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the formation of the product by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography to yield the final product, methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate.
Causality and Experimental Choices
-
Choice of Base: In Step 1, a strong base like NaOH is used to deprotonate the imidazole ring, activating it for electrophilic substitution by iodine. In Step 2, a milder base like K₂CO₃ is sufficient to deprotonate the N-H of the di-iodo-imidazole, facilitating the Sₙ2 reaction with the alkyl halide. Its insolubility in DMF drives the reaction forward by consuming the proton.
-
Choice of Solvent: DMF is an excellent solvent for Sₙ2 reactions as it is polar and aprotic, effectively solvating the potassium cation without solvating the imidazolide anion, thereby increasing its nucleophilicity.
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Reagent Stoichiometry: A slight excess of the alkylating agent (methyl bromoacetate) is used in Step 2 to ensure complete consumption of the more valuable di-iodinated intermediate.
Potential Applications in Research and Drug Development
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is not merely a chemical curiosity; it is a strategically designed scaffold for further chemical exploration.
-
Medicinal Chemistry Building Block: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a diverse set of derivatives for structure-activity relationship (SAR) studies.
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Halogen Bonding: The two iodine atoms are capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This feature can be exploited to design highly specific inhibitors for various enzymes or receptors.
-
Cross-Coupling Reactions: The C-I bonds serve as versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward introduction of aryl, alkynyl, or vinyl groups at the 4 and 5 positions of the imidazole ring. This enables the rapid generation of molecular complexity and the construction of extensive compound libraries for high-throughput screening.
Given the broad biological activities associated with imidazole derivatives, this compound is a promising starting point for programs targeting cancer, infectious diseases, and inflammatory conditions.[3][9]
Conclusion
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is a compound with significant untapped potential. Its structure combines the pharmacologically privileged imidazole core with synthetically versatile iodo- and methyl ester functional groups. The detailed synthetic pathway and mechanistic insights provided in this guide offer a clear and logical route for its preparation. For researchers and scientists in drug discovery, this molecule represents a valuable and highly functionalized platform for the design and synthesis of next-generation therapeutic agents.
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